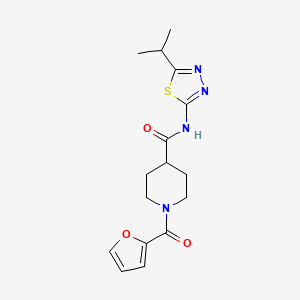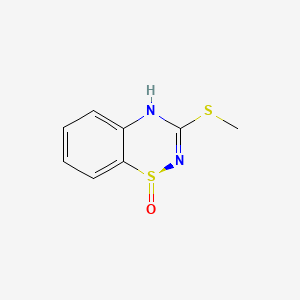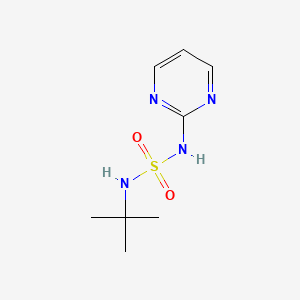![molecular formula C14H18N2O2S B5517644 methyl 3-[(1-piperidinylcarbonothioyl)amino]benzoate](/img/structure/B5517644.png)
methyl 3-[(1-piperidinylcarbonothioyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[(1-piperidinylcarbonothioyl)amino]benzoate likely encompasses functionalities related to piperidine derivatives and benzoate esters. These groups are commonly involved in synthetic and medicinal chemistry due to their relevance in creating compounds with potential biological activity.
Synthesis Analysis
The synthesis of piperidine derivatives often involves cyclization reactions and modifications of the nitrogen-protecting group, which influence the product distribution and diastereoselectivity. For example, Laschat et al. (1996) described the diastereoselective cyclization of amino acid derivatives to produce 3-amino-2,4-dialkyl-substituted piperidines, highlighting the role of Lewis acids and nitrogen-protecting groups in these processes (Laschat, Fröhlich, & Wibbeling, 1996).
Molecular Structure Analysis
The molecular structure of compounds containing piperidine and benzoate units can be elucidated through techniques such as NMR and X-ray crystallography. Portilla et al. (2007) explored the hydrogen-bonded structures of methyl-substituted benzoates, providing insights into their molecular-electronic structures and intermolecular interactions (Portilla, Mata, Cobo, Low, & Glidewell, 2007).
科学的研究の応用
Antiparasitic Activity
Research on Piper species has led to the discovery of new benzoic acid derivatives with notable antiparasitic activity. For instance, studies have identified compounds with significant leishmanicidal and trypanocidal activities, highlighting the potential of such derivatives in developing treatments against parasitic infections (Flores et al., 2008).
Modulation of Glutamate Receptors
Compounds structurally related to methyl 3-[(1-piperidinylcarbonothioyl)amino]benzoate have been explored for their ability to modulate glutamate receptors, which play a crucial role in synaptic transmission in the brain. Studies have shown that certain benzoylpiperidine derivatives can facilitate the induction of long-term potentiation in vivo, suggesting potential applications in enhancing cognitive functions and memory (Staubli et al., 1994).
Antimicrobial and Molluscicidal Activity
Piper species have also yielded compounds with antimicrobial and molluscicidal activities. These findings underscore the potential of benzoic acid derivatives in agricultural and public health applications, offering natural alternatives for pest and disease control (Orjala et al., 1993).
Synthesis and Properties of Hyperbranched Aromatic Polyamide
Research into the thermal polymerization of specific benzoate monomers has led to the development of hyperbranched aromatic polyamides. These polymers have shown promising properties, including solubility in various organic solvents and potential applications in materials science (Yang et al., 1999).
Insecticidal Principles
Investigations into natural products for pest control have identified methyl 4-hydroxy-3-(3'-methyl-2'-butenyl)benzoate as a major insecticidal principle from Piper guanacastensis. This compound demonstrated significant activity against mosquito larvae, suggesting its potential in developing environmentally friendly insecticides (Pereda-Miranda et al., 1997).
Chemical Kinetics and Mechanism Studies
Research has also focused on understanding the chemical kinetics and mechanisms of reactions involving benzoate derivatives. Such studies provide insights into the effects of substituents on reaction rates and mechanisms, contributing to the broader knowledge of organic chemistry and synthesis (Um et al., 2005).
特性
IUPAC Name |
methyl 3-(piperidine-1-carbothioylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-18-13(17)11-6-5-7-12(10-11)15-14(19)16-8-3-2-4-9-16/h5-7,10H,2-4,8-9H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFJXTCXJYQAFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=S)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(2-propoxyphenyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5517577.png)

![3-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)-1-pyrrolidinyl]carbonyl}-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B5517597.png)


![1-[5,8-dimethoxy-2-(3-methylphenyl)-3-quinolinyl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B5517614.png)

![4-(1-benzofuran-2-ylcarbonyl)-1-[3-(diethylamino)propyl]-3-hydroxy-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5517632.png)



![1-cyclohexyl-4-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-2-piperazinone](/img/structure/B5517674.png)
![6-{[4-(3-chlorophenyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B5517680.png)